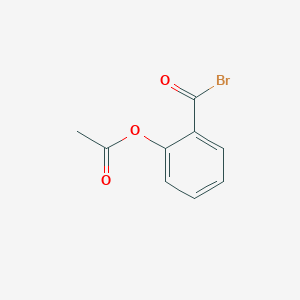

2-(Bromocarbonyl)phenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88803-91-2 |

|---|---|

Molecular Formula |

C9H7BrO3 |

Molecular Weight |

243.05 g/mol |

IUPAC Name |

(2-carbonobromidoylphenyl) acetate |

InChI |

InChI=1S/C9H7BrO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3 |

InChI Key |

OUGQMRZIMIMPDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromocarbonyl Phenyl Acetate

Precursor Synthesis Strategies for 2-(Hydroxymethyl)phenyl Acetate (B1210297) Derivatives

The primary precursor for 2-(bromocarbonyl)phenyl acetate is 2-acetoxybenzoic acid. This requires the synthesis of a phenyl acetate substructure on a benzene (B151609) ring that is functionalized at the ortho position with a group that can be converted to a carboxylic acid. The most direct precursor is salicylic (B10762653) acid (2-hydroxybenzoic acid), which already contains the required ortho-carboxyl and hydroxyl groups.

The formation of the phenyl acetate moiety is a critical step, typically achieved through the esterification of a phenolic hydroxyl group. The most common precursor, salicylic acid, is esterified to form 2-acetoxybenzoic acid.

One prevalent method involves the reaction of a phenol (B47542) with acetic anhydride (B1165640). This reaction is often catalyzed by an acid, such as sulfuric acid, or a base. For instance, phenol can be dissolved in a sodium hydroxide solution, and upon the addition of acetic anhydride with vigorous shaking, phenyl acetate is formed. prepchem.com The reaction of salicylic acid with acetic anhydride, often using a catalyst like sulfuric acid or phosphoric acid, is the industrial method for producing aspirin (B1665792) (2-acetoxybenzoic acid). quora.com

Another pathway is the direct esterification of a phenol with acetic acid. This is an equilibrium-limited reaction that requires a strong acid catalyst, such as concentrated sulfuric acid, and methods to drive the reaction towards the product side, such as the removal of water via azeotropic distillation. While feasible, this method is often less efficient than using the more reactive acetic anhydride.

| Method | Reactants | Catalyst/Conditions | Typical Yield |

| Acylation | Phenol, Acetic Anhydride | 10% aq. NaOH, vigorous shaking | ~85-90% |

| Acylation | Salicylic Acid, Acetic Anhydride | Conc. H₂SO₄ or H₃PO₄ | High |

| Fischer Esterification | Phenol, Acetic Acid | Conc. H₂SO₄, Azeotropic water removal | 55-60% |

Achieving the correct substitution pattern on the aromatic ring is fundamental. For this compound, an ortho-substituted pattern is required. The synthesis of the key intermediate, salicylic acid, is a classic example of regioselective functionalization. The Kolbe-Schmitt reaction is a well-established industrial process where sodium phenoxide is heated with carbon dioxide under pressure (100 atm, 125°C). The reaction proceeds via electrophilic substitution, and the sodium cation is thought to chelate with the oxygen atoms of the phenoxide and carbon dioxide, directing the carboxylation preferentially to the ortho position.

Modern synthetic organic chemistry offers various advanced methods for the regioselective C-H functionalization of phenols. Transition-metal catalysis, particularly with palladium (Pd), has emerged as a powerful tool for directing reactions to the ortho position of the phenolic hydroxyl group. nih.govnih.govacs.org These methods can involve the use of directing groups to achieve high regioselectivity for ortho-alkylation, olefination, or other functionalizations. nih.govacs.org While not the standard route for this specific precursor, these advanced techniques highlight the broad range of strategies available for controlling substitution on aromatic rings. nih.gov

Carboxylic Acid Precursor Derivatization to Acyl Bromide

The final key transformation is the conversion of the carboxylic acid group of 2-acetoxybenzoic acid into an acyl bromide. This conversion requires specific brominating agents that can replace the hydroxyl of the carboxyl group with a bromine atom, forming the highly reactive acyl bromide.

Several reagents can directly convert carboxylic acids to acyl bromides. The choice of reagent often depends on the stability of the starting material and the desired purity of the product. Thionyl bromide (SOBr₂) is a common choice, analogous to thionyl chloride for acyl chloride synthesis. The reaction of a carboxylic acid with SOBr₂ produces the acyl bromide, sulfur dioxide (SO₂), and hydrogen bromide (HBr).

Other effective reagents include phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). Oxalyl bromide, often generated in situ from oxalyl chloride and a bromide salt, is another mild and effective option. For example, bromination of p-bromoacetophenone can be achieved using bromine in glacial acetic acid. orgsyn.org

| Reagent | Formula | Byproducts | Conditions |

| Thionyl Bromide | SOBr₂ | SO₂, HBr | Neat or in an inert solvent (e.g., CH₂Cl₂) |

| Phosphorus Tribromide | PBr₃ | H₃PO₃ | Neat or in an inert solvent |

| Oxalyl Bromide | (COBr)₂ | CO, CO₂, HBr | Inert solvent (e.g., hexane, CH₂Cl₂) |

An alternative, two-step approach involves first converting the carboxylic acid into a more reactive intermediate, which is then transformed into the acyl bromide. A common strategy is to first synthesize the corresponding acyl chloride, 2-acetoxybenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

The resulting acyl chloride can then undergo a halide exchange reaction (a Finkelstein-type reaction) to yield the acyl bromide. This is typically achieved by treating the acyl chloride with a source of bromide ions, such as an alkali metal bromide like lithium bromide (LiBr) or sodium bromide (NaBr), often in an aprotic solvent like acetone or acetonitrile. chemicalbook.com This method can be advantageous when the direct brominating agents are too harsh for the substrate or when the corresponding acyl chloride is more readily available. For instance, benzoyl chloride can be converted to benzoyl bromide by heating with LiBr. chemicalbook.com

Optimization of Reaction Parameters for Yield and Purity

Maximizing the yield and ensuring the high purity of this compound requires careful control over several reaction parameters.

Temperature: The formation of acyl halides is often exothermic. The temperature should be carefully controlled, frequently by performing the reaction at low temperatures (e.g., 0°C) and adding the brominating agent slowly to prevent side reactions and decomposition of the starting material or product. The acetate group is susceptible to hydrolysis or other side reactions under harsh conditions.

Solvent: Reactions are typically carried out in dry, aprotic, and inert solvents such as dichloromethane, chloroform, or hexane to prevent reaction with the solvent and to avoid hydrolysis of the highly reactive acyl bromide product.

Reagent Stoichiometry: Using a slight excess of the brominating agent can help drive the reaction to completion. However, a large excess can complicate the purification process.

Purification: Acyl bromides are sensitive to moisture and can decompose upon heating. Purification is commonly achieved by distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. It is crucial to ensure all glassware is thoroughly dried before use. The progress of the reaction and the purity of the final product can be monitored using techniques like thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR. orgsyn.org

Solvent Effects on Synthetic Efficiency

The choice of solvent plays a crucial role in the synthetic efficiency of this compound. The solvent must be inert to the highly reactive acyl bromide product and the brominating agent. Furthermore, the solvent can influence the reaction rate and the ease of product isolation.

Non-polar aprotic solvents are generally preferred for the synthesis of acyl halides to prevent solvation of the reactants, which can hinder the reaction, and to avoid reaction with the product. Solvents that have been used in the synthesis of related acyl halides include dichloromethane, chloroform, and carbon tetrachloride sciencemadness.org. The use of solvents with no easily abstractable hydrogens is important to prevent side reactions, especially in radical-mediated syntheses sciencemadness.org.

The solubility of the starting material, 2-acetoxybenzoic acid, in the chosen solvent is another important consideration. A solvent that allows for at least partial dissolution of the starting material can facilitate a more homogeneous reaction mixture and potentially increase the reaction rate. However, in some cases, the reaction can proceed effectively in a slurry.

The impact of different solvents on the yield of acyl bromide formation is a key area of research. While specific data for this compound is not extensively published, studies on similar reactions indicate that the polarity and boiling point of the solvent can significantly affect the reaction outcome. For instance, higher boiling point solvents may allow for higher reaction temperatures, which can increase the reaction rate but may also lead to decomposition of the product.

| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Expected Efficiency | Rationale |

|---|---|---|---|---|

| Dichloromethane | 9.1 | 39.6 | High | Good solubility for many organic compounds, relatively low boiling point for easy removal. |

| Chloroform | 4.8 | 61.2 | High | Similar to dichloromethane, with a slightly higher boiling point. |

| Carbon Tetrachloride | 2.2 | 76.7 | Moderate to High | Non-polar, but its use is often restricted due to toxicity. |

| Toluene | 2.4 | 110.6 | Moderate | Higher boiling point may be beneficial for less reactive systems, but could lead to side products. |

| Hexane | 1.9 | 68 | Low to Moderate | Low polarity may result in poor solubility of the starting material. |

Temperature and Pressure Considerations in Industrial-Scale Synthesis

Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations, primarily concerning temperature and pressure control. These parameters are vital for ensuring reaction efficiency, product stability, and operational safety.

Temperature Control: The formation of acyl bromides is often an exothermic process. On an industrial scale, efficient heat dissipation is crucial to prevent runaway reactions and decomposition of the thermally sensitive this compound. Industrial reactors are typically equipped with cooling jackets or internal cooling coils to maintain a consistent and optimal reaction temperature. The ideal temperature range for the synthesis is generally kept as low as possible to minimize side reactions and product degradation while ensuring a reasonable reaction rate. For similar reactions, temperatures are often maintained between 0°C and room temperature.

The design of the industrial reactor must also account for the corrosive nature of the reactants and byproducts, such as hydrogen bromide. Glass-lined steel reactors are often employed to withstand the harsh chemical environment.

| Parameter | Industrial-Scale Consideration | Rationale |

|---|---|---|

| Temperature | Precise control via cooling systems (e.g., jackets, coils). Typically maintained at low to moderate temperatures. | To manage exothermic reactions, prevent product decomposition, and minimize side reactions. |

| Pressure | Often conducted under atmospheric pressure, but vacuum may be applied. | To remove gaseous byproducts, drive the reaction forward, and facilitate subsequent vacuum distillation for purification. |

| Reactor Material | Corrosion-resistant materials such as glass-lined steel. | To withstand corrosive reagents and byproducts like HBr. |

| Agitation | Efficient stirring to ensure homogeneity of the reaction mixture. | To promote heat transfer and ensure complete reaction. |

Purification Techniques for Academic and Preparative Scale Research

The purification of this compound is a critical step to obtain a product of high purity, which is essential for its subsequent use in chemical synthesis. The inherent reactivity of acyl bromides, particularly their sensitivity to moisture, necessitates careful handling and the use of anhydrous conditions during purification. The primary methods for purification at the academic and preparative scale are chromatographic separation, recrystallization, and distillation.

Chromatographic Separation Methods for Acyl Bromides

Chromatographic separation of acyl bromides can be challenging due to their reactivity. Standard silica gel chromatography is often avoided as the acidic nature of the silica can lead to decomposition of the acyl bromide. However, with careful selection of the stationary and mobile phases, chromatographic purification can be successful.

Flash Chromatography: For less reactive acyl halides, flash chromatography using a deactivated stationary phase can be employed. Deactivation of silica gel can be achieved by treating it with a small amount of a non-nucleophilic base, such as triethylamine (B128534), mixed with the eluent. This neutralizes the acidic sites on the silica surface, reducing the likelihood of product degradation. The choice of eluent is also critical; non-polar solvents such as hexanes and dichloromethane are typically used. It is often recommended to convert a small aliquot of the acyl halide to a more stable derivative, such as a methyl ester, to monitor the reaction progress and purification by thin-layer chromatography (TLC) reddit.com.

Alternative Stationary Phases: For highly sensitive acyl bromides, alternative stationary phases such as neutral alumina or fluorinated silica gel may be more suitable. These materials are less acidic and can provide better recovery of the desired product.

| Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Considerations |

|---|---|---|---|

| Flash Chromatography | Silica Gel (deactivated with triethylamine) | Hexane/Dichloromethane gradients | Requires careful deactivation of silica to prevent product decomposition. Monitoring is often done on a more stable derivative. |

| Flash Chromatography | Neutral Alumina | Hexane/Dichloromethane gradients | Less acidic than silica, potentially offering better product stability. |

| Thin-Layer Chromatography (TLC) | Silica Gel or Alumina | Hexane/Dichloromethane | Primarily used for monitoring reaction progress on a derivatized sample due to the instability of the acyl bromide on the plate. |

Recrystallization and Distillation Strategies

Recrystallization and distillation are often the preferred methods for purifying this compound, as they can be performed under strictly anhydrous conditions.

Recrystallization: This technique is suitable if the product is a solid at room temperature. The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For this compound, which is a derivative of an ester, solvents like ethyl acetate in combination with a non-polar solvent like hexane could be a good starting point rochester.edu. The process involves dissolving the crude product in a minimal amount of a hot, anhydrous solvent and then allowing the solution to cool slowly, inducing the formation of pure crystals. It is crucial to perform this process under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

A variety of solvents should be screened to find the optimal conditions for recrystallization.

| Solvent/Solvent System | Rationale for Use in Recrystallization |

|---|---|

| Hexane/Dichloromethane | A non-polar/polar aprotic mixture that can provide a good solubility gradient with temperature. |

| Hexane/Ethyl Acetate | A common mixture for recrystallizing ester-containing compounds. |

| Toluene | A non-polar aromatic solvent that can be effective for compounds with aromatic rings. |

| Diethyl Ether/Pentane | A volatile solvent system that can be useful for precipitating the product by adding the less polar solvent. |

Distillation: If this compound is a liquid or a low-melting solid, vacuum distillation is an excellent method for purification. The boiling point of the analogous 2-(chlorocarbonyl)phenyl acetate is reported to be 107-110 °C at 0.1 mmHg, suggesting that the bromo derivative will also require vacuum distillation to avoid thermal decomposition at atmospheric pressure . The distillation should be conducted using an apparatus that has been thoroughly dried, and under a high vacuum to lower the boiling point. A short-path distillation apparatus is often preferred to minimize the residence time of the compound at high temperatures.

Reactivity and Reaction Mechanisms of 2 Bromocarbonyl Phenyl Acetate

Nucleophilic Acyl Substitution Pathways

2-(Bromocarbonyl)phenyl acetate (B1210297) is an effective reagent for the acylation of alcohols and phenols, resulting in the formation of the corresponding esters. These reactions are typically conducted under mild conditions, often at room temperature, in an inert solvent such as dichloromethane. nih.gov A non-nucleophilic base, for instance, triethylamine (B128534) or pyridine, is commonly added to neutralize the hydrogen bromide that is produced during the reaction. nih.gov

The reaction with phenols can sometimes be sluggish. In such cases, the phenol (B47542) can first be converted to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide, which accelerates the rate of acylation. libretexts.org

Table 1: Representative Examples of Esterification Reactions

| Nucleophile | Product |

| Ethanol | Ethyl 2-(acetoxy)benzoate |

| Phenol | Phenyl 2-(acetoxy)benzoate |

| 4-Aminophenol | 4-Acetamidophenyl 2-(acetoxy)benzoate |

Note: The table provides illustrative examples of potential products.

When reacting 2-(bromocarbonyl)phenyl acetate with polyols (compounds containing multiple hydroxyl groups), the issue of regioselectivity arises. The different hydroxyl groups in a polyol may exhibit varying degrees of reactivity. Generally, primary alcohols are less sterically hindered and more nucleophilic than secondary alcohols, leading to preferential acylation at the primary position.

The selective modification of one hydroxyl group over others is a significant challenge in organic synthesis, particularly in carbohydrate chemistry. By carefully controlling reaction conditions, such as temperature and the stoichiometry of the reagents, a degree of regioselectivity can be achieved. nih.gov For example, using a bulky base or conducting the reaction at low temperatures can enhance the selectivity for the less sterically hindered hydroxyl group.

Table 2: Regioselectivity in the Acylation of a Hypothetical Diol

| Position of Hydroxyl Group | Relative Reactivity | Factors Influencing Reactivity |

| Primary | Higher | Less steric hindrance |

| Secondary | Lower | Greater steric hindrance |

The formation of an amide bond is a cornerstone of peptide synthesis. rsc.org this compound can be utilized to acylate the free amino group of an amino acid or a peptide. researchgate.net This reaction, like the acylation of alcohols, typically requires a base to scavenge the HBr byproduct. nih.gov

In the context of solid-phase peptide synthesis (SPPS), after the deprotection of the N-terminal amino group, a coupling reagent is used to activate the carboxylic acid of the next amino acid to be added. peptide.comnih.gov While this compound is a potent acylating agent, its high reactivity could potentially lead to side reactions if not carefully controlled. The resulting 2-(acetoxy)benzoyl group could function as a temporary protecting group or introduce a specific functionality into the peptide chain.

A crucial aspect of acylating chiral amines, such as amino acids, is the maintenance of stereochemical integrity at the α-carbon. The high reactivity of acyl halides like this compound can increase the risk of racemization.

One common mechanism for racemization during peptide coupling involves the formation of an oxazolone (B7731731) intermediate. The presence of a base can facilitate the abstraction of the α-proton of this intermediate, leading to a loss of the original stereochemistry. To minimize racemization, the reaction conditions must be carefully optimized. This can include using non-polar solvents, operating at low temperatures, and selecting a suitable non-nucleophilic base. The choice of protecting groups on the amino acid can also play a role in preventing oxazolone formation. nih.gov

Formation of Anhydrides and Carboxylic Acids

The reactivity of this compound is significantly influenced by its two primary functional groups. The acyl bromide is a highly reactive acylating agent, while the ester linkage can undergo hydrolysis.

The acyl bromide moiety is susceptible to hydrolysis, reacting with water to yield 2-acetoxybenzoic acid (acetylsalicylic acid). This reaction proceeds through a typical nucleophilic acyl substitution mechanism where water acts as the nucleophile.

Furthermore, the acyl bromide can react with a carboxylate salt to form a mixed anhydride (B1165640). This reaction is a standard method for anhydride synthesis and highlights the utility of this compound as an acylating agent. For instance, reaction with sodium benzoate (B1203000) would yield acetylsalicylic benzoic anhydride.

The ester group of this compound can also be hydrolyzed, typically under basic conditions (saponification), to yield a salt of salicylic (B10762653) acid and an acetate salt. Subsequent acidification would produce salicylic acid.

Electrophilic Aromatic Substitution via In Situ Generated Species

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the electronic effects of the two substituents: the acetoxy group (-OAc) and the bromocarbonyl group (-COBr).

The acetoxy group is an activating group and an ortho, para-director. chegg.comwvu.edu This is due to the lone pairs on the oxygen atom which can be delocalized into the aromatic ring via resonance, increasing the ring's nucleophilicity, particularly at the ortho and para positions. wvu.edu Conversely, the bromocarbonyl group is a deactivating group and a meta-director, withdrawing electron density from the ring both inductively and by resonance. ncert.nic.inlibretexts.org

In a competitive scenario, the more powerfully activating group typically controls the position of substitution. Therefore, the ortho, para-directing influence of the acetoxy group is expected to dominate. Given that the position ortho to the acetoxy group is already substituted by the bromocarbonyl group, incoming electrophiles will be directed primarily to the para position (C4) and the other ortho position (C6). Steric hindrance from the adjacent bromocarbonyl group may reduce the likelihood of substitution at the C6 position, making the C4 position the most probable site for electrophilic attack.

An interesting possibility is an intramolecular Friedel-Crafts acylation. masterorganicchemistry.comresearchgate.netorganic-chemistry.orgsigmaaldrich.com In the presence of a Lewis acid, an acylium ion could be generated from the acyl bromide. This electrophile could then attack the aromatic ring. However, for this to occur and form a six-membered ring, the cyclization would have to occur at the C6 position, which is sterically hindered and electronically deactivated by the same acyl group.

Intramolecular Cyclization Reactions

The proximate arrangement of the reactive acyl bromide and the phenyl acetate functionalities allows for various intramolecular cyclization reactions, leading to the formation of important heterocyclic structures.

Formation of Lactone and Heterocyclic Systems

One of the key intramolecular reactions of this compound derivatives is the formation of lactones. A plausible pathway involves the initial hydrolysis of the acetate group to a hydroxyl group. This would transform the molecule into 2-hydroxybenzoyl bromide. The resulting ortho-hydroxybenzoyl halide is primed for intramolecular cyclization. The phenolic hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon of the acyl bromide. This intramolecular nucleophilic acyl substitution results in the formation of a six-membered ring, specifically a derivative of coumarin, which is a type of δ-lactone.

Additionally, literature describes the synthesis of β-lactones through the spontaneous intramolecular cyclization of O-lithiated phenyl β-hydroxyalkanoates, which are formed from the aldolization of ketones or aldehydes with lithium enolates of phenyl esters. researchgate.net This demonstrates the inherent capacity of the phenyl ester framework to participate in lactonization reactions. Other advanced methods, such as palladium-catalyzed intramolecular C-H olefination and lactonization, have been developed to create complex bicyclic lactones, further highlighting the importance of lactone synthesis in modern organic chemistry. nih.gov

Role in Chiral Cyclic Acetal (B89532) Synthesis

While direct use of this compound in chiral cyclic acetal synthesis is not prominently documented, its functional groups allow for its hypothetical incorporation into such synthetic routes. Chiral cyclic acetals are valuable building blocks in asymmetric synthesis, often used as protecting groups or chiral auxiliaries.

A hypothetical pathway could involve the reaction of the acyl bromide function of this compound with a chiral diol. This would form a chiral ester. Subsequent chemical transformations on this intermediate could lead to a structure suitable for cyclization into a chiral acetal. For example, reduction of the ester and other functionalities to diols, followed by reaction with an aldehyde or ketone in the presence of an acid catalyst, is a standard method for acetal formation. rsc.org The initial introduction of chirality via the reaction with the chiral diol would be key to forming an enantiomerically enriched or pure cyclic acetal in the final steps.

Transition Metal-Catalyzed Coupling Reactions

The acyl bromide functionality makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds.

Cross-Coupling Methodologies Involving Acyl Halides

Acyl halides are highly effective electrophilic partners in palladium-catalyzed cross-coupling reactions due to the facility with which palladium(0) undergoes oxidative addition into the carbon-halogen bond. youtube.com this compound is thus a suitable substrate for several named coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid. wikipedia.org Reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield a ketone. This provides a powerful method for synthesizing complex diaryl or aryl vinyl ketones. nih.govorganic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce an α,β-alkynyl ketone. washington.edunih.govlibretexts.org This is a highly efficient method for constructing carbon-carbon triple bonds.

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene. nrochemistry.comwikipedia.org Under palladium catalysis, this compound could react with an alkene to form a more substituted alkene, extending the carbon framework and introducing a ketone functionality. libretexts.orgorganic-chemistry.org

The general conditions for these reactions involve a palladium(0) catalyst (often generated in situ from a Pd(II) precursor like Pd(OAc)₂), appropriate ligands (e.g., phosphines), and a base. The high reactivity of the acyl bromide ensures that these coupling reactions can often proceed under mild conditions.

Interactive Data Table: Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Coupling Partner | Resulting C-C Bond | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | sp²-sp | Ketone |

| Sonogashira | R-C≡CH | sp-sp | α,β-Alkynyl Ketone |

| Heck | R₂C=CR₂ | sp²-sp² | Substituted Alkene |

Carbonylative Reactions and Mechanistic Considerations

The aryl bromide moiety of this compound enables its participation in palladium-catalyzed carbonylation reactions. These reactions are a powerful tool for introducing a carbonyl group and forming new carbon-carbon or carbon-heteroatom bonds. A general system for the palladium-catalyzed carbonylation of aryl bromides often utilizes a palladium(II) acetate catalyst in conjunction with a specific phosphine (B1218219) ligand, such as Xantphos, and can be conducted at atmospheric pressure of carbon monoxide. nih.gov

The generally accepted mechanism for these transformations begins with the oxidative addition of the aryl bromide to a palladium(0) complex, which is generated in situ. This step forms a (σ-aryl)palladium(II) species. acs.org Subsequent insertion of carbon monoxide (CO) into the aryl-palladium bond yields a palladium-acyl complex. acs.orgmit.edu This key intermediate can then react with various nucleophiles. For example, reaction with an amine (aminocarbonylation) followed by reductive elimination produces the corresponding amide and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov Similarly, using alcohols or water as nucleophiles leads to the formation of esters or carboxylic acids, respectively. nih.govacs.org

The choice of ligand is crucial for the efficiency and outcome of the reaction. Bidentate phosphine ligands like Xantphos have proven effective for a range of carbonylation reactions, including the synthesis of amides and esters from aryl bromides under relatively mild conditions. nih.gov

Table 1: Representative Conditions for Pd-Catalyzed Aminocarbonylation of Aryl Bromides

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ |

| Ligand | Xantphos |

| Substrate | Aryl Bromide |

| Nucleophile | Amine |

| Base | Na₂CO₃ or Et₃N |

| Solvent | Toluene |

| Temperature | 60-100 °C |

| Pressure | 1 atm CO |

| Data sourced from general protocols for the aminocarbonylation of aryl bromides. nih.gov |

Radical Pathways and Photoredox Catalysis

Beyond ionic pathways, this compound can engage in reactions involving radical intermediates. The generation of these radicals can be effectively achieved through photoredox catalysis, a strategy that uses visible light to initiate single-electron transfer (SET) processes under mild conditions. nih.gov This approach offers a powerful alternative to traditional methods of radical generation that often require harsh conditions like high temperatures or UV irradiation. nih.govnih.gov

In this context, a photocatalyst, typically a transition metal complex (e.g., of Iridium or Ruthenium) or an organic dye, absorbs visible light and becomes electronically excited. nih.govnih.gov This excited state is a potent single-electron donor or acceptor and can interact with the substrate to generate a radical species. For this compound, this process would involve the C-Br bond, leading to the formation of a key acyl radical intermediate.

Homolytic Cleavage of the C-Br Bond

The formation of a radical from this compound begins with the cleavage of the carbon-bromine bond. This bond can break in two ways: heterolytically, where one atom retains both bonding electrons, or homolytically, where each atom retains one electron. libretexts.org Homolytic cleavage, also known as homolysis, results in the formation of two radical species. libretexts.org

Ar-Br → Ar• + Br•

This process requires an input of energy, known as the bond dissociation energy (BDE), to overcome the strength of the bond. libretexts.orgacs.org For aryl bromides, the C-Br bond is weaker than corresponding C-Cl or C-F bonds, making it more susceptible to cleavage. researchgate.net This cleavage can be initiated by heat or, more commonly in modern synthesis, by photoredox catalysis. In a photoredox cycle, a single-electron transfer from the excited photocatalyst to the aryl bromide can lead to a radical anion intermediate, which then fragments to produce an aryl radical and a bromide anion. rsc.org This catalytic generation of radicals is highly controlled, minimizing undesirable side reactions. acs.org

Synthetic Utility of Acyl Radicals

Once generated, the acyl radical derived from this compound is a highly valuable synthetic intermediate. nih.govthieme-connect.com Acyl radicals are nucleophilic and participate in a wide array of transformations, most notably carbon-carbon bond formation. nih.gov

A significant application is their addition to carbon-carbon double bonds (olefins) in Giese-type reactions. nih.gov For instance, visible-light photoredox catalysis can facilitate the tandem acylarylation of olefins. nih.gov In a plausible mechanism, the photogenerated acyl radical adds to an olefin, such as a methacrylate (B99206) or styrene (B11656) derivative. nih.govbeilstein-journals.org The resulting radical intermediate can then undergo further reactions, such as intramolecular cyclization, to rapidly construct complex molecular scaffolds like 3,3-disubstituted 2-oxindoles or other valuable heterocyclic systems. nih.gov This methodology is prized for its operational simplicity and the mild, energy-efficient conditions under which it proceeds. nih.govnih.gov

Table 2: Potential Synthetic Transformations of Acyl Radicals

| Reaction Type | Reactant | Product Type | Significance |

| Acylarylation | Olefins (e.g., Methacrylamides) | 3,3-Disubstituted 2-Oxindoles | Access to high-value heterocyclic compounds. nih.gov |

| Hydroacylation | Styrene Derivatives | Ketones | C-C bond formation via deoxygenation. beilstein-journals.org |

| Coupling | Aryl Halides | Ketones | Ni/photoredox dual catalysis. organic-chemistry.org |

| This table summarizes general synthetic applications of acyl radicals generated via photoredox catalysis. nih.govbeilstein-journals.orgorganic-chemistry.org |

The versatility of acyl radicals generated under photoredox conditions from precursors like this compound provides a robust platform for the synthesis of diverse and complex molecules, including those with potential biological activity. nih.govacs.org

Applications of 2 Bromocarbonyl Phenyl Acetate in Advanced Organic Synthesis

Reagent in Complex Molecule Construction

The bifunctional nature of 2-(bromocarbonyl)phenyl acetate (B1210297) makes it a valuable building block for the synthesis of more complex molecular architectures.

While direct and specific examples of 2-(bromocarbonyl)phenyl acetate in the total synthesis of natural products are not extensively documented in current literature, its potential as a precursor is significant. Acyl halides are fundamental reagents for creating ester and amide linkages, which are ubiquitous in natural products. For instance, the synthesis of certain brominated phenylacetic acid derivatives found in marine life involves the use of related benzyl (B1604629) bromides as starting materials. nih.gov The reactivity of this compound would allow for the introduction of the 2-acetoxybenzoyl moiety into a growing molecular framework, which could be a key step in the synthesis of complex natural products.

The chloro-analog of this compound, 2-(chlorocarbonyl)phenyl acetate, has been successfully employed in the synthesis of pharmaceutical intermediates. nih.gov Given that acyl bromides are generally more reactive than acyl chlorides, this compound is expected to be an even more effective reagent for these transformations.

A notable example is the synthesis of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, an aspirin (B1665792) derivative with potential anti-proliferative activity. nih.gov In this synthesis, the chloro-analog is reacted with 4'-aminoacetophenone (B505616) in the presence of a base to form an amide bond. nih.gov The bromo-derivative would undergo the same reaction, likely with a faster reaction rate.

Table 1: Synthesis of a Pharmaceutical Intermediate using a 2-(Halocarbonyl)phenyl Acetate Analog

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |

| 2-(Chlorocarbonyl)phenyl acetate | 4'-Aminoacetophenone | 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate | Triethylamine (B128534), Dichloromethane, Room Temperature | nih.gov |

This reaction highlights the utility of 2-(halocarbonyl)phenyl acetates in constructing amide linkages, a common feature in many pharmaceutical compounds. The resulting products can serve as scaffolds for further chemical modifications to develop new therapeutic agents. nih.gov

Role in Protecting Group Strategies

The acyl halide functionality of this compound makes it a suitable reagent for the protection of nucleophilic functional groups like alcohols and amines.

Acyl halides are widely used as acylating agents to protect alcohols and amines during multi-step syntheses. u-tokyo.ac.jp The reaction of this compound with an alcohol or amine would form a 2-acetoxybenzoyl ester or amide, respectively. This protected group is generally stable under neutral and mildly acidic conditions, allowing for chemical transformations on other parts of the molecule.

The acylation of primary amines with related acylating agents like phenyl acetate has been shown to be a highly selective process. researchgate.net Similarly, this compound would be expected to selectively acylate primary amines over secondary amines and alcohols. The use of its chloro-analog in the acylation of amines is well-documented. nih.gov

The removal of the 2-acetoxybenzoyl protecting group can be achieved under basic or acidic conditions, which hydrolyze the ester or amide linkage. The lability of the acetyl group on the phenolic oxygen offers an additional handle for selective deprotection. Mild basic conditions could potentially cleave the acetyl group, revealing a phenolic hydroxyl group, which might alter the properties and reactivity of the molecule for subsequent steps. The primary ester or amide protecting group can then be removed under stronger hydrolytic conditions. Standard methods for the deprotection of acetyl and benzoyl groups, such as treatment with sodium methoxide (B1231860) or acid-catalyzed hydrolysis, would be applicable. u-tokyo.ac.jp

Auxiliary in Stereoselective Transformations

While there is no specific mention in the surveyed literature of this compound being used as a chiral auxiliary, the principles of asymmetric synthesis allow for speculation on its potential role. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. rsc.org

For this compound to function as a chiral auxiliary, it would need to be modified to contain a stereogenic center. If a chiral version of this molecule were synthesized, it could be used to induce stereoselectivity in reactions such as aldol (B89426) additions or alkylations. After the desired stereoselective transformation, the auxiliary could be cleaved and potentially recovered. The development of new chiral auxiliaries is an active area of research in organic synthesis, and the rigid phenyl acetate backbone could offer a unique steric environment for controlling stereochemistry. rsc.orgnih.govresearchgate.net

Derivatization for Diastereoselective Synthesis

Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. du.ac.in This is often achieved by introducing a chiral influence into the reaction. uvic.ca While this compound is itself an achiral molecule, it can be used to derivatize a chiral substrate.

The general principle involves reacting this compound with a starting material that already contains a stereocenter, such as a chiral alcohol or amine. This reaction creates a new molecule with two or more stereocenters. The original stereocenter can then direct the stereochemical outcome of subsequent reactions, a process known as chiral induction. uvic.ca For instance, the reaction of this compound with a chiral alcohol would form a diastereomeric ester. The bulky and planar 2-acetoxybenzoyl group could then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thereby creating a new stereocenter with a specific, predictable configuration. However, specific, high-yield examples of this strategy being widely employed in the literature are not prominent.

Chiral Auxiliary Applications

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org After serving its purpose, the auxiliary is removed, leaving the desired enantiomerically enriched product. numberanalytics.comsigmaaldrich.com Famous examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine, which are used to direct reactions like enolate alkylations and aldol reactions with high diastereoselectivity. wikipedia.orgnih.gov

For this compound to function as a chiral auxiliary, it would first need to be derivatized to become chiral itself. A hypothetical pathway could involve:

Reacting this compound with an enantiomerically pure chiral alcohol, such as (R)-pantolactone, to form a chiral ester.

This new, chiral molecule could then be attached to a prochiral substrate.

The chiral framework would direct a subsequent stereoselective transformation, such as an alkylation or a cycloaddition.

Finally, the auxiliary would be cleaved and recovered for reuse.

While this represents a valid strategy in asymmetric synthesis, the use of auxiliaries derived from this compound is not a commonly documented method compared to more established auxiliaries. york.ac.ukresearchgate.net The development of new chiral auxiliaries is an ongoing area of research, but specific applications for this compound remain a niche area.

Precursor for Polymeric Materials

The chemical structure of this compound, derived from salicylic (B10762653) acid, makes it a valuable precursor for creating specialized polymers, particularly biodegradable polymers for biomedical applications. nih.gov

Monomer in Polymerization Reactions

Research has focused on creating biodegradable polymers composed primarily of salicylic acid to serve as therapeutic delivery systems. nih.gov One major class of such polymers is poly(anhydride-esters). The synthesis of these materials often involves a monomer derived from a salicylic acid-based diacid. nih.govresearchgate.net

The typical synthetic route does not use this compound directly but employs a closely related monomer precursor. The process can be summarized as follows:

Diacid Synthesis : A diacid monomer is first synthesized. For example, two salicylic acid molecules can be linked by a flexible chain, such as sebacoyl chloride, to form a diacid precursor. nih.gov

Monomer Activation : This diacid is then activated by reacting it with an excess of acetic anhydride (B1165640). This step forms a mixed anhydride, which is the reactive monomer ready for polymerization. nih.govnih.gov

Polymerization : The monomer undergoes melt condensation polymerization. This reaction is typically performed at high temperatures (e.g., 180 °C) and under high vacuum, with active stirring to manage the increasing viscosity of the polymer melt. nih.govgoogle.com The process is complete when the melt solidifies, indicating a high molecular weight has been achieved. The resulting polymer is then purified by dissolution in a solvent like methylene (B1212753) chloride and precipitation into an excess of a non-solvent like diethyl ether. nih.gov

This method allows for the synthesis of salicylate-based poly(anhydride-esters) with controllable molecular weights, which is crucial for their application in drug delivery and other medical fields. nih.gov

Table 1: Properties of Salicylate-Based Poly(anhydride-ester)

| Property | Value / Description | Reference |

|---|---|---|

| Polymerization Method | Melt Condensation | nih.gov |

| Polymerization Temp. | 180 °C | nih.gov |

| Monomer Precursor | Salicylate-based diacid activated with acetic anhydride | nih.govresearchgate.net |

| Resulting Polymer | Poly(anhydride-ester) | nih.gov |

| Molecular Weight (Mw) | Can reach over 20,000 g/mol | researchgate.net |

Functionalization of Polymer Backbones

Functionalization of existing polymers is a key strategy for tailoring their properties for specific applications, such as improving drug delivery or creating materials with novel biological activities. nih.gov This "grafting-to" approach involves chemically attaching functional side chains to a pre-formed polymer backbone. nih.gov

This compound and its close chemical relative, 2-acetoxybenzoyl chloride, are excellent reagents for grafting the acetylsalicyloyl group onto polymers containing reactive sites like hydroxyl (-OH) groups. This has been demonstrated with natural polysaccharides, which are attractive for chemical modification due to their biocompatibility and biodegradability. nih.govnih.gov

A notable example is the modification of dextran (B179266), a complex branched glucan. In one study, dextran was reacted with 2-acetoxybenzoyl chloride in the presence of triethylamine as a catalyst. The reaction resulted in acetylsalicyloyloxy groups being successfully grafted onto the dextran backbone. nih.gov Similar modifications have been performed on other polysaccharides, such as cellulose (B213188) and xylan, using various acyl chlorides to introduce new functionalities. nih.govmdpi.com

Table 2: Examples of Polymer Backbones Functionalized with Acetylsalicyloyl Groups

| Polymer Backbone | Functional Group Targeted | Modifying Reagent | Application Area | Reference(s) |

|---|---|---|---|---|

| Dextran | Hydroxyl (-OH) | 2-Acetoxybenzoyl chloride | Drug Delivery | nih.gov |

| Poly(vinylalcohol-co-ethylene) | Hydroxyl (-OH) | Acetylsalicylic acid | pH-Responsive Hydrogels | nih.gov |

| Cellulose | Hydroxyl (-OH) | Acetyl chloride / Acetic anhydride | Industrial Materials | nih.gov |

This strategy allows for the properties of well-established polymers to be enhanced with the therapeutic or chemical characteristics of the grafted molecule, opening avenues for new advanced materials.

Analytical and Spectroscopic Methodologies for Investigating 2 Bromocarbonyl Phenyl Acetate Transformations

Advanced Spectroscopic Characterization of Reaction Intermediates and Products

The structural elucidation of molecules and the real-time observation of their transformations are cornerstones of modern chemical research. For a compound like 2-(Bromocarbonyl)phenyl acetate (B1210297), which possesses multiple reactive sites, advanced spectroscopic methods are indispensable for gaining a detailed understanding of its chemical behavior.

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of molecules with high accuracy, providing critical insights into reaction pathways. nih.gov In the study of 2-(Bromocarbonyl)phenyl acetate transformations, HRMS can be employed to identify and confirm the structures of starting materials, intermediates, and products. The presence of bromine is particularly noteworthy, as its distinct isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 peak in the mass spectrum, aiding in the identification of bromine-containing fragments. libretexts.org

During a reaction, the cleavage of the carbon-bromine bond or the ester group would lead to specific fragment ions. For instance, the loss of the bromo-carbonyl group would result in an acylium ion, which is often a prominent peak in the mass spectra of acyl halides. libretexts.orgresearchgate.net By analyzing the fragmentation patterns under different ionization conditions, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), researchers can piece together the mechanistic puzzle of how this compound reacts with various nucleophiles or under different reaction conditions.

Table 1: Expected HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Key Diagnostic Feature |

| [M+H]⁺ | C₉H₈BrO₃⁺ | Molecular ion with isotopic pattern of bromine |

| [M-Br]⁺ | C₉H₇O₃⁺ | Loss of bromine atom |

| [M-COCH₃]⁺ | C₇H₄BrO₂⁺ | Loss of the acetyl group |

| [M-COBr]⁺ | C₈H₇O₂⁺ | Loss of the bromocarbonyl group (acylium ion formation) |

This table presents a hypothetical fragmentation pattern for illustrative purposes.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For a comprehensive analysis of the transformations of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. bmrb.iohmdb.ca

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. bmrb.io The chemical shifts of the aromatic protons can be influenced by the electron-withdrawing effects of the acetyl and bromocarbonyl substituents.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms. bmrb.ioresearchgate.net For instance, COSY experiments would reveal the coupling between adjacent protons on the phenyl ring, while HMBC would show correlations between protons and carbons that are two or three bonds apart, helping to definitively assign the positions of the substituents and to characterize any new products formed during a reaction. In cases where isomeric products are formed, Nuclear Overhauser Effect (NOE) experiments can be used to determine their stereochemistry by measuring the spatial proximity of different protons. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Phenyl Acetate Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 7.0 - 8.0 |

| ¹H | Acetyl Methyl Protons | 2.0 - 2.5 |

| ¹³C | Carbonyl (Ester) | 168 - 172 |

| ¹³C | Carbonyl (Acyl Bromide) | 160 - 165 |

| ¹³C | Aromatic Carbons | 120 - 155 |

| ¹³C | Acetyl Methyl Carbon | 20 - 25 |

Note: These are general ranges and the exact chemical shifts for this compound would need to be determined experimentally.

Vibrational Spectroscopy for Monitoring Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a highly effective method for monitoring the progress of chemical reactions in real-time. mdpi.comresearchgate.netresearchgate.net These techniques probe the vibrational modes of molecules, and the frequencies of these vibrations are characteristic of specific functional groups. frontiersin.org

For this compound, the carbonyl (C=O) stretching frequencies of the ester and the acyl bromide groups are particularly informative. Acyl halides typically exhibit a C=O stretch at a higher wavenumber (around 1800 cm⁻¹) compared to esters (around 1760 cm⁻¹). libretexts.org As a reaction proceeds, for example, the conversion of the acyl bromide to a different functional group (e.g., an amide or an ester), the disappearance of the characteristic acyl bromide C=O peak and the appearance of a new carbonyl peak can be monitored over time. This allows for the kinetic analysis of the reaction. Attenuated Total Reflectance (ATR) FTIR spectroscopy is particularly useful for in-situ monitoring of reactions in solution. researchgate.net

Table 3: Characteristic Infrared Stretching Frequencies for Functional Groups in this compound and Potential Products

| Functional Group | Bond | Characteristic Frequency Range (cm⁻¹) |

| Acyl Bromide | C=O | 1780 - 1815 |

| Phenyl Acetate | C=O | 1760 - 1770 |

| Phenyl Acetate | C-O | 1180 - 1220 |

| Aromatic Ring | C=C | 1450 - 1600 |

| Amide (potential product) | C=O | 1630 - 1695 |

| Carboxylic Acid (potential product) | C=O | 1700 - 1725 |

Chromatographic Analysis of Reaction Mixtures

Chromatographic techniques are essential for the separation, identification, and quantification of components within a complex reaction mixture. For the analysis of transformations involving this compound, both gas and liquid chromatography are highly applicable.

Quantitative and Qualitative Assessment of Purity and Yield

To accurately determine the efficiency of a chemical transformation, it is crucial to quantify the consumption of the starting material and the formation of the desired product. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used for this purpose. researchgate.net

By creating a calibration curve with standards of known concentration, the amount of this compound and its reaction products in a sample can be precisely determined. The choice between GC and HPLC depends on the volatility and thermal stability of the analytes. Given the reactivity of the acyl bromide, HPLC might be the more suitable technique to avoid potential degradation at the high temperatures of a GC inlet. Coupling these chromatographic methods with mass spectrometry (GC-MS or LC-MS) provides an even more powerful analytical tool, allowing for both quantification and confident identification of the separated components. researchgate.netresearchgate.net

Separation of Isomeric Products

Reactions involving substituted aromatic rings can often lead to the formation of isomeric products. For instance, if this compound were to undergo a reaction that introduces another substituent onto the aromatic ring, a mixture of ortho, meta, and para isomers relative to the existing groups could be formed.

The separation of these isomers is often challenging due to their similar physical properties. However, modern chromatographic techniques, particularly HPLC with high-resolution columns, can effectively separate such mixtures. rsc.orgresearchgate.net The choice of the stationary phase (e.g., C18, phenyl-hexyl) and the mobile phase composition is critical for achieving optimal separation. Preparative chromatography can then be used to isolate the individual isomers for further spectroscopic characterization and to determine their relative yields in the reaction.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the absolute stereochemistry of chiral molecules. This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of atoms in a molecule to be established. For chiral transformation products that may arise from reactions involving this compound, X-ray crystallography offers an unparalleled level of structural detail, confirming not only the connectivity of atoms but also their absolute configuration in space.

The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uknih.gov When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's Law, which states that the intensities of diffraction spots from a crystal plane (hkl) and its inverse (-h-k-l) are equal. In a non-centrosymmetric crystal, which is a prerequisite for a chiral, enantiopure compound, the differences in intensity between these Bijvoet pairs can be measured and used to determine the absolute structure of the molecule. ed.ac.ukresearchgate.net The presence of the bromine atom in derivatives of this compound would be particularly advantageous for this method, as heavier atoms produce a stronger anomalous scattering signal. soton.ac.uk

While specific documented chiral transformations of this compound with subsequent X-ray crystallographic analysis of the product's absolute stereochemistry are not prevalent in the literature, the methodology can be effectively illustrated with structurally analogous compounds. Chiral 3-substituted phthalides, which can be viewed as products of the intramolecular cyclization of a derivative of this compound following a reaction at the carbonyl group, serve as excellent examples. The enantioselective synthesis of these lactones is of significant interest, and their absolute configuration is often confirmed by X-ray crystallography. nih.govrsc.org

For instance, in the synthesis of a chiral phthalide (B148349) derivative, obtaining a single crystal of one enantiomer allows for its submission to X-ray diffraction analysis. The resulting data not only confirms the relative stereochemistry but, crucially, allows for the determination of the absolute configuration. This is often quantified by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. ed.ac.ukresearchgate.net A low standard uncertainty on the Flack parameter is essential for a confident assignment. soton.ac.uk

Detailed Research Findings:

In a representative study on the synthesis of chiral phthalides, a single crystal of an enantiopure product was subjected to X-ray diffraction analysis. The crystallographic data collected are essential for solving the structure and confirming the absolute stereochemistry. The key parameters obtained from such an analysis are summarized in the table below.

| Parameter | Value | Significance |

| Chemical Formula | C17H14O4 | Defines the elemental composition of the molecule. |

| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P212121 | A non-centrosymmetric space group, indicating the crystal is chiral. ed.ac.uk |

| a (Å) | 8.543(2) | Unit cell dimension. |

| b (Å) | 9.871(3) | Unit cell dimension. |

| c (Å) | 16.234(5) | Unit cell dimension. |

| V (ų) | 1368.9(7) | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Radiation | Mo Kα (λ = 0.71073 Å) | Wavelength of X-rays used for the diffraction experiment. |

| Flack Parameter | 0.02(4) | A value close to 0 confirms the assigned absolute configuration is correct. ed.ac.ukresearchgate.net |

The data reveals that the compound crystallized in the orthorhombic space group P212121, which is a common non-centrosymmetric space group for chiral organic molecules. ed.ac.uk The most critical piece of information for absolute stereochemistry is the Flack parameter, which in this case refined to 0.02 with a small standard uncertainty of 0.04. This value, being very close to zero, provides strong evidence that the determined three-dimensional structure corresponds to the true absolute configuration of the molecule. Had the inverted structure been the correct one, the Flack parameter would have been close to 1. ed.ac.uk

Therefore, should a transformation of this compound yield a new chiral center, X-ray crystallography on a single crystal of the enantiopure product would be the gold-standard technique to unequivocally assign its absolute configuration.

Theoretical and Computational Studies of 2 Bromocarbonyl Phenyl Acetate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, would provide a deep understanding of the electron distribution and orbital energies within 2-(Bromocarbonyl)phenyl acetate (B1210297). However, a specific analysis of this compound is not available in the current body of scientific literature.

A key aspect of quantum chemical calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting a molecule's reactivity. For 2-(Bromocarbonyl)phenyl acetate, the HOMO would likely be localized on the phenyl ring and the oxygen atom of the acetate group, indicating its propensity to act as an electron donor in reactions. Conversely, the LUMO would be expected to be centered on the highly electrophilic carbonyl carbon of the bromocarbonyl group, making it susceptible to nucleophilic attack.

An analysis would typically involve calculating the HOMO-LUMO energy gap, which is a critical indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. While these are the expected general features, specific energy values and orbital visualizations for this compound have not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | Not Available | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Not Available | Relates to electron affinity and electron-accepting ability. |

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to understanding its polarity and the nature of its chemical bonds. Methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis would be employed to calculate the partial atomic charges on each atom of this compound.

It is anticipated that the carbonyl carbon of the bromocarbonyl group would possess a significant positive partial charge, highlighting its electrophilicity. The bromine atom, being highly electronegative, would draw electron density, further enhancing the reactivity of the acyl bromide moiety. The oxygen atoms of the acetate group would exhibit negative partial charges. These charge distributions are instrumental in predicting the sites of nucleophilic and electrophilic attack. However, specific calculated charge values for this compound are not documented in published research.

Reaction Pathway Modeling and Transition State Characterization

Elucidation of Rate-Determining Steps

By calculating the energies of reactants, products, intermediates, and transition states, the activation energy for each step in a proposed reaction mechanism can be determined. The step with the highest activation energy is the rate-determining step. For reactions involving this compound, such as its reaction with an alcohol or an amine, computational modeling could elucidate whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. No such mechanistic studies have been specifically reported for this compound.

Solvation Effects on Reaction Dynamics

The surrounding solvent can have a profound impact on reaction rates and mechanisms. Computational models can incorporate the effects of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium. For reactions of this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially altering the reaction pathway and kinetics compared to a nonpolar solvent. The specifics of these solvation effects on this compound remain uninvestigated in the scientific literature.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of a molecule and the spatial arrangement of its orbitals can significantly influence its reactivity. A conformational analysis of this compound would involve identifying the most stable conformations (rotamers) by calculating the relative energies of different arrangements of the acetate and bromocarbonyl groups relative to the phenyl ring.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Information regarding "this compound" is not available in the public domain, preventing the creation of the requested article.

Extensive research has revealed a lack of specific scientific literature and data pertaining to the chemical compound "this compound." Searches for theoretical and computational studies, as well as predictive modeling of its reactivity, did not yield any relevant results for this particular molecule.

The search results frequently corrected to similar, yet structurally distinct, compounds such as "2-(Bromomethyl)phenyl acetate" and "2-(chlorocarbonyl)phenyl acetate." While information is available for these related substances, the strict requirement to focus exclusively on "this compound" cannot be fulfilled.

Due to the absence of any available research findings, data tables, or predictive modeling studies for "this compound," it is not possible to generate the requested article with the specified outline and content. The foundational information necessary to populate the sections on "Theoretical and Computational Studies" and "Predictive Modeling for Novel Reactivity" does not appear to exist in publicly accessible scientific databases and literature.

Therefore, the requested article cannot be generated.

Future Directions and Emerging Research Avenues for 2 Bromocarbonyl Phenyl Acetate

Development of Green Chemistry Methodologies for Synthesis and Use

A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to create more environmentally benign processes. mdpi.com For a reactive reagent like 2-(bromocarbonyl)phenyl acetate (B1210297), this involves reimagining its synthesis and application to reduce hazardous waste, minimize energy consumption, and utilize safer materials.

Solvent-Free Reactions and Catalytic Systems

Traditional organic reactions often rely on large volumes of volatile and often toxic organic solvents. A key future direction is the development of solvent-free methodologies for reactions involving 2-(bromocarbonyl)phenyl acetate. jetir.org

Solvent-Free Acylation: Research has demonstrated the feasibility of conducting acylation and esterification reactions under solvent-free conditions, often facilitated by heat or microwave irradiation. jetir.orgmdpi.com This approach not only eliminates solvent waste but can also lead to shorter reaction times and simpler product isolation. Future studies will likely focus on optimizing these conditions for this compound, potentially using solid-state grinding (mechanochemistry) to induce reactivity, a technique noted for being energy-efficient and eliminating the need for solvents entirely. researchgate.net

Heterogeneous Catalysis: The development of recyclable, solid-supported catalysts represents another cornerstone of green chemistry. For the synthesis of this compound from 2-acetoxybenzoic acid, replacing traditional reagents like thionyl chloride or oxalyl chloride with a solid-supported catalyst could streamline the process and reduce corrosive byproducts. Similarly, in its subsequent reactions, employing heterogeneous catalysts can simplify purification, as the catalyst can be removed by simple filtration.

| Parameter | Conventional Method (e.g., in Dichloromethane) | Emerging Green Method (Solvent-Free/Mechanochemistry) |

|---|---|---|

| Solvent Use | High volume of chlorinated solvent | None or minimal jetir.org |

| Energy Input | Often requires heating/reflux for extended periods | Mechanical energy (grinding) or focused microwave irradiation; potentially lower overall energy consumption mdpi.com |

| Waste Generation | Solvent waste, aqueous waste from workup | Significantly reduced; often no aqueous workup needed researchgate.net |

| Atom Economy | Can be lower due to side reactions and complex workups | Potentially higher due to cleaner reactions |

| Safety | Hazards associated with volatile, toxic solvents | Eliminates solvent-related hazards |

Waste Minimization Strategies

Minimizing waste is a core principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. For reactions involving this compound, the primary waste concern is the bromide leaving group.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. azolifesciences.com The high reactivity of acyl bromides makes this compound an ideal candidate for integration into flow systems. nih.gov

In a flow reactor, small quantities of the highly reactive this compound can be generated in situ from a stable precursor and immediately consumed in the next reaction step. uc.pt This "just-in-time" production drastically improves safety by minimizing the accumulation of hazardous intermediates. Furthermore, the superior heat and mass transfer in microreactors allows for precise temperature control, enabling highly exothermic acylation reactions to be performed safely and with high selectivity. researchgate.net

Future research will focus on developing telescoped, multi-step flow syntheses that use this compound as a key intermediate. nih.gov This could involve a sequence where 2-acetoxybenzoic acid is first converted to the acyl bromide in one reactor module, which then flows directly into a second module to react with a nucleophile, followed by an in-line purification step. uc.pt Such integrated systems reduce manual handling, minimize waste, and can accelerate the production of active pharmaceutical ingredients (APIs) and other fine chemicals. azolifesciences.com

Exploration of Novel Catalytic Activations

The reactivity of this compound is centered on the electrophilic acyl carbon and the carbon-bromine bond. Future research is set to explore novel catalytic methods to activate these sites, enabling new types of chemical transformations.

Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis and electrochemistry offer mild and sustainable alternatives to traditional thermal activation. These methods can generate radical intermediates from the C-Br bond, opening up reaction pathways beyond standard nucleophilic acyl substitution. researchgate.net For example, a photoredox-catalyzed reaction could enable the coupling of this compound with radical precursors to form new C-C bonds. This approach could lead to the synthesis of complex molecular architectures that are difficult to access through conventional means.

Dual Catalytic Systems: Emerging research focuses on synergistic dual catalytic systems, where two different catalysts work in concert to promote a transformation. researchgate.net A potential future application could involve a dual system where one catalyst activates the acyl bromide (e.g., a Lewis base) while a second transition-metal catalyst activates a coupling partner. researchgate.net Another innovative approach involves a dual catalytic system for generating carbon radicals from alkyl bromides through a halogen-bonding photocatalysis platform, which could be adapted for acyl bromides. nih.govacs.org

| Catalytic Strategy | Activation Principle | Potential Application for this compound |

|---|---|---|

| Photoredox Catalysis | Single-electron transfer (SET) initiated by visible light to generate radical intermediates. researchgate.net | Coupling with unconventional nucleophiles; radical-based cyclization reactions. |

| Nickel Catalysis | Enables cross-coupling reactions, often involving radical intermediates. researchgate.net | Carboacylation of alkenes or cross-coupling with other electrophiles. |

| Halogen-Bonding Catalysis | Activation of the C-Br bond through non-covalent halogen bonding with a Lewis base catalyst. nih.govacs.org | Mild generation of acyl radicals for addition reactions. |

| Palladium-Catalyzed C-H Activation | Direct functionalization of C-H bonds, using the bromide as a directing or reactive group. acs.org | Intramolecular cyclization or intermolecular coupling with arenes. |

Expanding Synthetic Utility in Unconventional Media

The choice of solvent can profoundly influence the outcome of a chemical reaction. Moving beyond traditional organic solvents, research is exploring unconventional media that can offer unique reactivity, improved sustainability, and easier product separation.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs and DESs are non-volatile, thermally stable solvents with tunable properties. nih.govacademie-sciences.fr They can serve as both the solvent and catalyst for certain reactions. Performing acylations with this compound in these media could enhance reaction rates and selectivity. Furthermore, the low miscibility of many ILs/DESs with common organic solvents can simplify product extraction, making the process greener. nih.gov

Aqueous Systems: While highly reactive acyl halides typically hydrolyze in water, conducting reactions in biphasic aqueous systems or using micellar catalysis could become a viable green alternative. Encapsulating the acyl bromide within micelles could protect it from bulk water, allowing it to react with a substrate located in the same phase. This approach would leverage water as a safe, inexpensive, and environmentally benign solvent.

Design of Next-Generation Reagents Derived from this compound

Beyond its direct use as an acylating agent, this compound can serve as a scaffold for designing more sophisticated, next-generation reagents with tailored functionalities.

Bifunctional Reagents: The molecule possesses two distinct reactive sites: the acyl bromide and the phenyl acetate group. This dual functionality can be exploited to create bifunctional linkers for applications in bioconjugation or materials science. For example, the acyl bromide could be used to attach the molecule to a protein or polymer, while the acetate group could be hydrolyzed to reveal a phenol (B47542) for subsequent modification or to act as a drug-release trigger.

Precursors to Ketenes and Other Intermediates: Acyl halides can serve as precursors to highly reactive ketenes upon treatment with a non-nucleophilic base. Future research could explore the in situ generation of the ketene derived from this compound within a flow reactor. This transient intermediate could then participate in [2+2] cycloadditions and other reactions that are inaccessible to the parent acyl bromide, significantly expanding its synthetic utility. The development of such protocols would provide rapid access to complex heterocyclic and carbocyclic structures. Acyl bromides are also valuable synthetic intermediates for creating a wide range of other compounds, including α-hydroxy carboxylic acids and amino acids. libretexts.org

Q & A

Basic: What are the standard protocols for synthesizing 2-(Bromocarbonyl)phenyl acetate?

Methodological Answer:

Synthesis typically involves esterification or coupling reactions. A common approach includes:

- Step 1: Reacting brominated phenylacetic acid derivatives with acetylating agents (e.g., acetic anhydride) under reflux conditions.

- Step 2: Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient.

- Key Parameters: Maintain anhydrous conditions, control reaction temperature (70–90°C), and monitor progress with TLC .

- Characterization: Confirm structure using H/C NMR, IR (ester C=O stretch at ~1740 cm), and mass spectrometry .

Advanced: How can photoredox catalysis optimize the synthesis yield of this compound?

Methodological Answer:

Ru(bpy)_3$$^{2+}-mediated photoredox catalysis enhances radical-based coupling steps, particularly for brominated intermediates:

- Setup: Use visible light (450 nm) to excite Ru(bpy)_3$$^{2+}, generating potent single-electron-transfer (SET) agents for C–Br bond activation.

- Benefits: Improved regioselectivity and reduced side reactions (e.g., debromination).

- Validation: Compare yields under traditional vs. photoredox conditions using HPLC analysis .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR identifies acetate methyl (~2.1 ppm) and aromatic protons (~7.3–8.0 ppm). C NMR confirms carbonyl carbons (ester: ~170 ppm; bromocarbonyl: ~190 ppm).

- IR Spectroscopy: Detect ester (1740 cm) and ketone (1680 cm) groups.

- X-ray Diffraction: Resolve crystallographic data for unambiguous structural assignment .

Advanced: How can researchers resolve ambiguities in the compound’s stereoelectronic effects using computational methods?

Methodological Answer:

- DFT Calculations: Model electron density maps to assess bromine’s inductive effects on the carbonyl group.

- Molecular Dynamics: Simulate solvent interactions to predict reactivity in nucleophilic acyl substitutions.

- Validation: Cross-reference computed NMR/IR spectra with experimental data .

Basic: What in vitro assays are recommended for preliminary assessment of biological activity?

Methodological Answer: